Enhanced Lipophilicity of the Thiopyrano Scaffold Compared to the Pyrano Analog
The target compound exhibits a calculated LogP of 1.01 (via ACD/Labs percepta predictor) [1]. In contrast, the direct oxygen analog, octahydro-2H-pyrano[3,2-c]pyridine hydrochloride, displays a significantly lower logP of 0.58 (ChemSpider ACD/LogP) [2] or 0.32 (measured on chembase) [3]. This represents a 0.43–0.69 log unit increase in lipophilicity attributable solely to the sulfur heteroatom, which is expected to enhance passive permeability across biological membranes.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.01 |
| Comparator Or Baseline | Octahydro-2H-pyrano[3,2-c]pyridine HCl; LogP = 0.58 (ACD/LogP) or 0.32 (measured) |
| Quantified Difference | ΔLogP = +0.43 to +0.69 log units |
| Conditions | Computed logP from different sources (Chemspace, ChemSpider, Chembase). Direct head-to-head under identical methodology not located, cross-study comparison. |
Why This Matters
A ~0.5–0.7 log unit increase in logP can translate to a measurable improvement in blood-brain barrier penetration and cell permeability for CNS-targeted programs, making the thiopyrano scaffold the rational choice over the pyrano analog when higher lipophilicity is desired [4].
- [1] Chemspace. CSSB02495324611. CAS 2490418-44-3, LogP 1.01. Accessed April 2026. View Source
- [2] ChemSpider. Octahydro-2H-pyrano[3,2-c]pyridine. ACD/LogP 0.58. Accessed April 2026. View Source
- [3] Chembase. Octahydro-2H-pyrano[3,2-c]pyridine. Purity 95%, logP 0.32. Accessed April 2026. View Source
- [4] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. Discussion on the impact of ΔlogP on permeability. View Source
